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Compound of Interest

Compound Name: (R)-1-(2-Bromophenyl)ethanamine

Cat. No.: B049116 Get Quote

An In-depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as a valuable building block

in organic synthesis, particularly in the development of pharmaceutical compounds. Its

stereospecific configuration and the presence of a bromo-functionalized phenyl group make it a

versatile intermediate for introducing chirality and for further molecular elaboration through

cross-coupling reactions. This guide provides a comprehensive overview of its chemical

properties, synthesis, and analytical data.

Core Data
Chemical Identity and Properties
The fundamental properties of (R)-1-(2-Bromophenyl)ethanamine are summarized in the

table below.
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Identifier Value Reference

CAS Number 113974-24-6 [1]

IUPAC Name
(1R)-1-(2-

bromophenyl)ethanamine
[1]

Molecular Formula C₈H₁₀BrN [1]

Molecular Weight 200.08 g/mol [1]

Canonical SMILES C--INVALID-LINK--N [1]

InChI Key
DSAXBVQQKYZELF-

ZCFIWIBFSA-N
[1]

Appearance Colorless Clear Liquid

Purity ≥98% (typical)

Storage 4°C, protect from light

Spectroscopic and Physicochemical Data
While a comprehensive public database of the full spectroscopic data for (R)-1-(2-
Bromophenyl)ethanamine is not readily available, typical analytical data that would be

expected are summarized below. Researchers should obtain lot-specific data from their

supplier or through their own analysis. A ¹H NMR spectrum of the precursor, 1-(2-

Bromophenyl)ethanone oxime, is available in the literature.[2]
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Data Type Description

¹H NMR

Expected signals for aromatic protons, the

methine proton (CH), the methyl protons (CH₃),

and the amine protons (NH₂).

¹³C NMR
Expected signals for the aromatic carbons, the

chiral methine carbon, and the methyl carbon.

Mass Spectrometry

Molecular ion peak corresponding to the

molecular weight, along with characteristic

fragmentation patterns.

Optical Rotation
A specific rotation value indicating the

enantiomeric purity of the compound.

Synthesis Protocols
The synthesis of enantiomerically pure (R)-1-(2-Bromophenyl)ethanamine can be

approached through two primary strategies: asymmetric synthesis from a prochiral precursor or

resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction
A common and efficient method for preparing chiral amines is the asymmetric reduction of the

corresponding ketone. In this case, 2'-bromoacetophenone serves as the prochiral starting

material.

Experimental Workflow: Asymmetric Reduction
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Caption: Asymmetric synthesis of (R)-1-(2-Bromophenyl)ethanamine.

Detailed Methodology (Illustrative Protocol based on similar reductions):

This protocol is based on general procedures for the asymmetric reduction of ketones and

subsequent conversion to amines.

Asymmetric Reduction of 2'-Bromoacetophenone:
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To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., isopropanol or

methanol) is added a chiral catalyst (e.g., a Ru-based catalyst or an alcohol

dehydrogenase).

A reducing agent (e.g., hydrogen gas under pressure or a hydride source) is introduced.

The reaction is stirred at a controlled temperature until completion, monitored by TLC or

HPLC.

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under

reduced pressure.

The resulting crude (R)-1-(2-bromophenyl)ethanol is purified by column chromatography.

Conversion of the Alcohol to the Amine:

The purified (R)-1-(2-bromophenyl)ethanol is converted to a good leaving group, for

example, by reaction with mesyl chloride or tosyl chloride in the presence of a base (e.g.,

triethylamine).

The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic

solvent (e.g., DMF) to yield the corresponding azide.

The azide is subsequently reduced to the primary amine using a reducing agent such as

lithium aluminum hydride or catalytic hydrogenation (H₂/Pd-C).

An acidic workup followed by basification and extraction yields the final product, (R)-1-(2-
Bromophenyl)ethanamine, which can be further purified by distillation or

chromatography.

Chiral Resolution of Racemic 1-(2-
Bromophenyl)ethanamine
An alternative approach involves the synthesis of the racemic amine followed by separation of

the enantiomers.

Logical Relationship: Chiral Resolution
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Caption: Chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.

Detailed Methodology (General Protocol):

Diastereomeric Salt Formation:

Racemic 1-(2-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol

or ethanol).

A solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid

(typically 0.5-1.0 equivalents), in the same solvent is added.

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to

room temperature to induce crystallization of one of the diastereomeric salts.

Isolation of the Diastereomeric Salt:

The precipitated salt is collected by filtration and washed with a small amount of cold

solvent.

The enantiomeric excess of the amine in the salt can be determined by chiral HPLC

analysis after liberating a small sample.

The salt can be recrystallized to improve diastereomeric purity if necessary.

Liberation of the Free Amine:

The isolated diastereomeric salt is suspended in water and a strong base (e.g., aqueous

NaOH) is added to deprotonate the amine.
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The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl

acetate).

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄),

and the solvent is removed under reduced pressure to yield the enantiomerically enriched

(R)-1-(2-Bromophenyl)ethanamine.

Applications in Drug Development
Chiral amines are critical intermediates in the synthesis of a vast number of active

pharmaceutical ingredients (APIs). (R)-1-(2-Bromophenyl)ethanamine is a valuable synthon

for the following reasons:

Introduction of Chirality: It allows for the direct incorporation of a specific stereocenter into a

target molecule, which is crucial for biological activity and reducing off-target effects.

Scaffold for Further Functionalization: The primary amine provides a reactive handle for

amide bond formation, reductive amination, and other nitrogen-based transformations.

Potential for Cross-Coupling: The bromo-substituent on the phenyl ring is well-suited for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig),

enabling the construction of more complex molecular architectures.

Conclusion
(R)-1-(2-Bromophenyl)ethanamine is a key chiral building block with significant potential in

synthetic and medicinal chemistry. Understanding its properties and the methodologies for its

preparation is essential for researchers and professionals in the field of drug discovery and

development. The choice between asymmetric synthesis and chiral resolution will depend on

factors such as cost, scalability, and the availability of catalysts and resolving agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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